molecular formula C28H30N2O3 B604980 3-羟基达菲那新 CAS No. 206048-82-0

3-羟基达菲那新

货号 B604980
CAS 编号: 206048-82-0
分子量: 442.56
InChI 键: MQEQBFMESJKUBQ-XQZUBTRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxy Darifenacin is a metabolite of darifenacin . It is an antagonist of M1-5 muscarinic receptors .


Synthesis Analysis

The synthesis of darifenacin, the parent compound of 3-Hydroxy Darifenacin, involves various routes including the hazardous Mitsunobu reaction . During the large scale synthesis of darifenacin hydrobromide, four potent impurities were observed .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy Darifenacin is C28H30N2O3 . The exact mass is 442.23 and the molecular weight is 442.560 .


Chemical Reactions Analysis

Darifenacin, the parent compound of 3-Hydroxy Darifenacin, is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

科学研究应用

Treatment of Overactive Bladder Syndrome

“3-Hydroxy Darifenacin”, also known as Darifenacin, is a potent muscarinic M3 receptor antagonist . It is primarily used for the treatment of overactive bladder syndrome, which is characterized by urinary urgency, nocturia, and frequent urination .

Sustained Release Approach: Researchers have developed Darifenacin-loaded self-assembled liquid crystal cubic nanoparticles (LCCN) for a sustained release approach . This approach aims to control overactive bladder syndrome overnight, which can significantly improve the quality of life for patients .

Preparation of Cubic Nanoparticles: An anhydrous approach is used for the preparation of these cubic nanoparticles using a hydrotropic agent (propylene glycol), with minimal energy input . Upon dispersion in an aqueous medium, the system successfully transforms into cubosomal nanoparticles .

Optimization of Formulation Variables: A Box-Behnken design is used to optimize formulation variables, such as the amount of GMO, Pluronic F127, PG, and HPMC . The design generates multiple formulas, which are tested regarding drug content uniformity, dispersibility in water, particle size, zeta potential, polydispersity index, and in vitro release behavior .

Controlled Release Profile: The optimized formula displays a small particle size, good homogeneity, and zeta potential along with a controlled in vitro release profile and ex vivo permeation through rabbit intestine . This suggests that self-assembled LCCN might offer an alternative anhydrous approach for the preparation of cubosomal nanoparticles with a controlled release profile .

作用机制

Target of Action

3-Hydroxy Darifenacin primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

3-Hydroxy Darifenacin acts as a competitive antagonist at the M3 muscarinic receptors . By blocking these receptors, it inhibits bladder muscle contractions, thereby reducing the urgency to urinate .

Biochemical Pathways

It is known that the compound’s action on the m3 muscarinic receptors affects the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .

Pharmacokinetics

3-Hydroxy Darifenacin exhibits a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours), but this increases with a prolonged-release (PR) formulation (14–16 hours) . The absolute bioavailability of darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively . After oral administration, darifenacin is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces . It is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .

Result of Action

The molecular and cellular effects of 3-Hydroxy Darifenacin’s action primarily involve the reduction of bladder muscle contractions, which leads to a decrease in the urgency to urinate . This is achieved through its antagonistic action on the M3 muscarinic receptors .

安全和危害

Darifenacin, the parent compound of 3-Hydroxy Darifenacin, has several contraindications and warnings. It should not be used in patients with untreated or uncontrolled narrow-angle glaucoma, a stomach disorder causing delayed emptying, or if they have trouble emptying their bladder .

未来方向

Darifenacin is currently used to treat symptoms of overactive bladder, such as frequent or urgent urination, and incontinence . The future directions of 3-Hydroxy Darifenacin are not well-documented in the available literature.

属性

IUPAC Name

2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEQBFMESJKUBQ-XQZUBTRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206048-82-0
Record name UK-148993
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206048820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UK-148993
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS9J5ENH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy Darifenacin
Reactant of Route 2
Reactant of Route 2
3-Hydroxy Darifenacin
Reactant of Route 3
3-Hydroxy Darifenacin
Reactant of Route 4
3-Hydroxy Darifenacin
Reactant of Route 5
3-Hydroxy Darifenacin
Reactant of Route 6
3-Hydroxy Darifenacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。